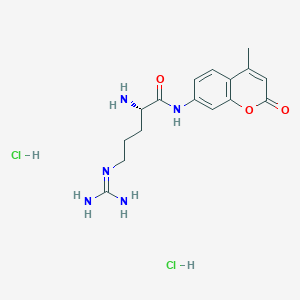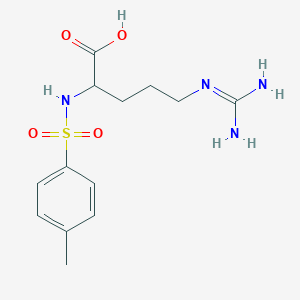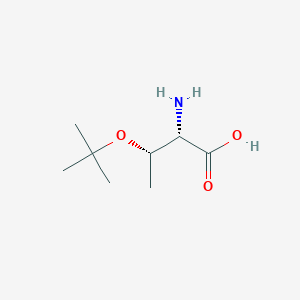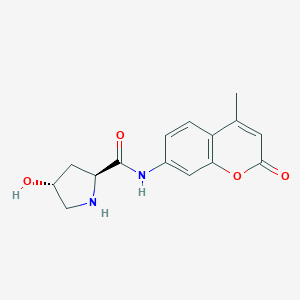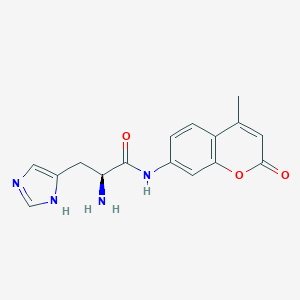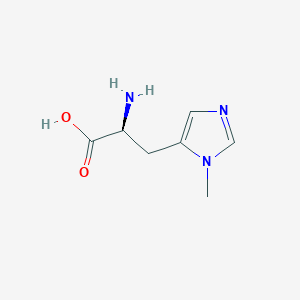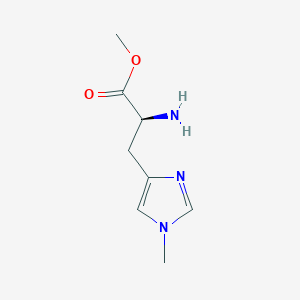
D-Tryptophan methyl ester hydrochloride
Übersicht
Beschreibung
D-Tryptophan methyl ester hydrochloride is a chemical compound with the empirical formula C12H14N2O2·HCl . It is an intermediate in the synthesis of Tryptophan derivatives . The molecular weight of this compound is 254.71 g/mol .
Synthesis Analysis
The synthesis of D-Tryptophan methyl ester hydrochloride involves the reaction of D-Tryptophan with methyl sulfonate in a solvent at 25 to 100°C . This results in the formation of D-Tryptophan methyl ester sulfonate. The sulfonate is then dissolved in water and the pH is adjusted to alkaline with alkali to convert it into D-Tryptophan methyl ester .Molecular Structure Analysis
The molecular structure of D-Tryptophan methyl ester hydrochloride can be represented by the SMILES stringCl.COC(=O)C@HCc1c[nH]c2ccccc12 . The InChI representation is InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 . Chemical Reactions Analysis
The thermal decomposition of D-Tryptophan methyl ester hydrochloride has been studied . The thermal behavior of this compound showed significant changes when compared to its precursor, Tryptophan . The thermal decomposition mechanisms for drugs and their corresponding intermediates are vital, as they guide systematic predictions about probable interactions .Physical And Chemical Properties Analysis
D-Tryptophan methyl ester hydrochloride is a solid at 20°C . It is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . The compound has a specific rotation of -19° (C=5, MeOH) . The melting point is reported to be 205°C .Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis of Tryptophan Derivatives
D-Tryptophan methyl ester hydrochloride is often used as an intermediate in the synthesis of tryptophan derivatives . Tryptophan derivatives have a wide range of applications in biological research and drug development.
Peptide Synthesis
Given its structure and properties, D-Tryptophan methyl ester hydrochloride could potentially be used in peptide synthesis . Peptides are crucial in biological research and therapeutic applications.
Wirkmechanismus
Target of Action
D-Tryptophan Methyl Ester Hydrochloride primarily targets the Indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catabolizes tryptophan to N-formyl kynurenine . It plays a significant role in various physiological processes, including the immune response and neurological function .
Mode of Action
The compound interacts with its target, IDO, leading to the production of N-formyl kynurenine . This interaction has a proapoptotic role in renal tubular epithelial cells in response to IFN-gamma and TNF-alpha .
Biochemical Pathways
D-Tryptophan Methyl Ester Hydrochloride affects the tryptophan metabolic pathway . Tryptophan is a secondary metabolite derived from the shikimate pathway responsible for the synthesis of several alkaloids in some animals and plants . In mammalian metabolism, tryptophan participates in several biological functions and has a wide application in drug synthesis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are as follows: Tryptophan is readily absorbed from the gastrointestinal tract and is extensively bound to serum albumin . It is metabolised to serotonin and other metabolites including kynurenine derivatives and is excreted in the urine .
Result of Action
The molecular and cellular effects of D-Tryptophan Methyl Ester Hydrochloride’s action include the production of N-formyl kynurenine, which has a proapoptotic role in renal tubular epithelial cells . This can lead to various physiological effects, including impacts on the immune response and neurological function .
Action Environment
The action, efficacy, and stability of D-Tryptophan Methyl Ester Hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . It is soluble in water (150 mg/ml), dimethyl sulfoxide, and methanol (50 mg/ml) . Therefore, the compound’s action can be influenced by the presence of these solvents in its environment .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFNGGQRDXFYMM-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466232 | |
| Record name | D-Tryptophan methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14907-27-8 | |
| Record name | D-Tryptophan, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14907-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tryptophan methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is D-Tryptophan methyl ester hydrochloride considered a key starting material in Tadalafil synthesis?
A: D-Tryptophan methyl ester hydrochloride serves as the foundational structure upon which the Tadalafil molecule is built. Its specific chiral configuration (D-isomer) is essential for the biological activity of the final drug. [, , , ] Several synthetic routes utilize this compound, highlighting its importance in achieving cost-effective and scalable production of Tadalafil. [, , , ]
Q2: What are the key chemical transformations involving D-Tryptophan methyl ester hydrochloride in the synthesis of Tadalafil?
A2: The synthesis of Tadalafil from D-Tryptophan methyl ester hydrochloride typically involves a series of reactions, including:
- Pictet-Spengler reaction: This crucial step involves the condensation of D-Tryptophan methyl ester hydrochloride with an aldehyde, often piperonal or a derivative, to form the β-carboline ring system, a core structural motif in Tadalafil. [, ]
- Acylation: Introduction of an acyl group at a specific position on the β-carboline ring. [, , ]
- Aminolysis cyclization: Reaction with methylamine to close the final ring and form the Tadalafil molecule. []
Q3: Are there any alternative starting materials to D-Tryptophan methyl ester hydrochloride for Tadalafil synthesis?
A: While D-Tryptophan methyl ester hydrochloride is widely used, researchers have explored alternative routes. One approach utilizes L-Tryptophan methyl ester hydrochloride, the enantiomer of the standard starting material. This method requires an additional epimerization step to obtain the desired stereochemistry at the C-12a position of the Tadalafil-like tetracyclic compound. []
Q4: How does the use of D-Tryptophan methyl ester hydrochloride contribute to the overall yield and purity of Tadalafil?
A: The use of D-Tryptophan methyl ester hydrochloride, combined with optimized reaction conditions, can lead to high yields of Tadalafil. One study reported an overall yield of 50.5% for the entire synthesis. [] Furthermore, conducting the final cyclization step with methylamine in THF solution has been shown to improve the purity of the final product, achieving a purity of 99.5%. [] This highlights the importance of carefully chosen starting materials and reaction conditions in achieving efficient and high-quality pharmaceutical synthesis.
Q5: What are the advantages of the synthetic routes starting from D-Tryptophan methyl ester hydrochloride compared to other methods?
A5: Synthetic routes using D-Tryptophan methyl ester hydrochloride offer several advantages:
- Avoidance of Controlled Substances: Some traditional methods utilize piperonal, a controlled substance, as a starting material. Newer routes, utilizing D-Tryptophan methyl ester hydrochloride and 3,4-dihydroxybenzaldehyde, circumvent this issue, offering a safer and more accessible approach. []
- High Selectivity and Yield: Asymmetric reduction steps, employed in some synthetic routes starting from D-Tryptophan methyl ester hydrochloride, can lead to high selectivity for the desired Tadalafil isomer, improving yield and simplifying purification processes. []
- Simplicity and Scalability: Many of these synthetic routes are relatively straightforward, involving fewer steps and milder reaction conditions compared to some alternative methods. This facilitates easier implementation and potential scalability for industrial production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



